molecular formula C11H11NO B1630382 6-Methoxy-4-methylquinoline CAS No. 41037-26-7

6-Methoxy-4-methylquinoline

Cat. No. B1630382
Key on ui cas rn: 41037-26-7
M. Wt: 173.21 g/mol
InChI Key: MBVGYFIYXWVPQY-UHFFFAOYSA-N
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Patent
US07534793B2

Procedure details

6-Methoxy-4-methyl-quinoline (0.791 g, 4.572 mmol) was dissolved in anhydrous diethyl ether and cooled to 0° C. under an argon atmosphere. To the stirred mixture was added sodamide as a 50% w/w slurry in toluene (0.36 g, 4.57 mmol). The resulting slurry was allowed to warm to room temperature and was stirred for 1 hour. To this was added diethylcarbonate (0.28 ml, 2.29 mmol). The reaction mixture was then stirred at reflux for 10 hours after which time it was quenched with water (2 ml). The mixture was partitioned between ethyl acetate (2×100 ml) and water (20 ml). The organic phases were combined and dried over magnesium sulfate. The volatiles were removed under reduced pressure and the residue subjected to purification on silica gel using an ethyl acetate-hexane gradient. This provided the desired product as a brown oil (90 mg, 7%).
Quantity
0.791 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Yield
7%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[C:6]2[CH3:13].[NH2-].[Na+].C1(C)C=CC=CC=1.[CH2:23]([O:25][C:26](=O)[O:27]CC)[CH3:24]>C(OCC)C>[CH2:23]([O:25][C:26](=[O:27])[CH2:13][C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][CH:7]=1)[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
0.791 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
0.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)OC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours after which time it
Duration
10 h
CUSTOM
Type
CUSTOM
Details
was quenched with water (2 ml)
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate (2×100 ml) and water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue subjected to purification on silica gel using an ethyl acetate-hexane gradient

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC1=CC=NC2=CC=C(C=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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